2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one
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Overview
Description
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one is a complex organic compound that has garnered interest in various scientific fields due to its unique structural features and potential applications. This compound contains multiple functional groups, including an oxadiazole ring, a methoxyphenyl group, and a dihydropyrazolopyridinone core, which contribute to its diverse chemical reactivity and biological activity.
Preparation Methods
The synthesis of 2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of an amidoxime with a carboxylic acid derivative. The reaction conditions often involve the use of dehydrating agents and catalysts to facilitate the cyclization process. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one undergoes various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The oxadiazole ring can be reduced to form different heterocyclic structures.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydropyrazolo[1,5-a]pyridin-4(5H)-one can be compared with other similar compounds, such as:
2-(1,2,4-oxadiazol-5-yl)anilines: These compounds also contain the oxadiazole ring and have been studied for their pharmacological properties.
1,2,4-oxadiazole derivatives: These compounds have shown potential as anticancer agents and have been studied for their structure-activity relationships. The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C16H14N4O3 |
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Molecular Weight |
310.31 g/mol |
IUPAC Name |
2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-6,7-dihydro-5H-pyrazolo[1,5-a]pyridin-4-one |
InChI |
InChI=1S/C16H14N4O3/c1-22-11-5-2-4-10(8-11)15-17-16(23-19-15)12-9-13-14(21)6-3-7-20(13)18-12/h2,4-5,8-9H,3,6-7H2,1H3 |
InChI Key |
HUIGQNOFUVVDLW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NOC(=N2)C3=NN4CCCC(=O)C4=C3 |
Origin of Product |
United States |
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